molecular formula C22H27N3O3S B14141852 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide CAS No. 879618-24-3

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B14141852
CAS No.: 879618-24-3
M. Wt: 413.5 g/mol
InChI Key: QZOVBOUQRUMFAC-UHFFFAOYSA-N
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Description

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a tricyclo decyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the attachment of the tricyclo decyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with modifications to ensure cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenoxy or sulfanyl moieties.

Scientific Research Applications

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl}sulfanyl)-1-tricyclo[3.3.1.1~3,7~]dec-1-ylethanone
  • 2-({5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl}sulfanyl)-1-tricyclo[3.3.1.1~3,7~]dec-1-ylethanone

Uniqueness

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3311~3,7~]dec-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

879618-24-3

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H27N3O3S/c1-14-2-4-18(5-3-14)27-12-20-24-25-21(28-20)29-13-19(26)23-22-9-15-6-16(10-22)8-17(7-15)11-22/h2-5,15-17H,6-13H2,1H3,(H,23,26)

InChI Key

QZOVBOUQRUMFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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